molecular formula C25H24N4O7S B2912916 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 912801-10-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

Cat. No.: B2912916
CAS No.: 912801-10-6
M. Wt: 524.55
InChI Key: OLFUTRPTBOMWTJ-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3-nitrophenylmethyl group at position 1 and a 3,4-dimethoxyphenethyl acetamide chain at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its electronic properties and biological interactions. The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system known for its planar aromaticity, often exploited in medicinal chemistry for targeting enzymes or receptors involved in signaling pathways .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O7S/c1-35-20-7-6-16(13-21(20)36-2)8-10-26-22(30)15-28-24(31)23-19(9-11-37-23)27(25(28)32)14-17-4-3-5-18(12-17)29(33)34/h3-7,9,11-13,19,23H,8,10,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPHYOHLOYJEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the thieno[3,2-d]pyrimidine moiety. The synthesis typically includes:

  • Formation of the Thienopyrimidine Core : Utilizing thiazole and pyrimidine derivatives to create the thieno[3,2-d]pyrimidine structure.
  • Acetylation : The introduction of an acetamide group to enhance solubility and biological activity.
  • Final Purification : Crystallization or chromatography to isolate the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : MTT assays conducted on various cancer cell lines (e.g., HT29 and Jurkat cells) demonstrated significant cytotoxic effects. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and cisplatin .
  • Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was supported by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Testing : The compound was tested against a range of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL against certain strains .
  • Structure-Activity Relationship (SAR) : Modifications in the phenyl ring significantly influenced antimicrobial efficacy. Electron-withdrawing groups were found to enhance activity .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human colorectal cancer cells (HT29). The results showed that treatment led to:

  • Cell Death : A dose-dependent increase in apoptosis.
  • Molecular Pathways : Upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Findings included:

  • Efficacy Against Resistant Strains : Showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Potential Mechanism : Interference with bacterial cell wall synthesis was proposed based on morphological changes observed under microscopy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared to structurally related molecules based on heterocyclic cores, substituents, and functional groups.

Heterocyclic Core Variations

Compound Class Core Structure Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine Planar aromatic core with 2,4-dioxo groups; facilitates π-π interactions
Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Isomeric core with similar electron density; substituents vary at positions
Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Nitrogen-rich core; enhanced hydrogen bonding potential
Tetrahydroisoquinoline Tetrahydroisoquinoline Non-aromatic, flexible core; accommodates bulky substituents

Key Findings :

  • The thieno[3,2-d]pyrimidine core in the target compound offers rigidity and aromaticity, which may enhance binding to flat enzymatic active sites compared to flexible tetrahydroisoquinoline derivatives .

Substituent Effects

Aromatic Substituents
Compound Substituent Position/Group Electronic Effect Biological Implication Reference
Target Compound 3-Nitrophenylmethyl Strong electron-withdrawing May enhance electrophilic reactivity
4-Nitrophenyl Para-nitro group Similar electron withdrawal; altered steric
2,4-Dichlorophenyl Moderate electron-withdrawing Increased lipophilicity
3,4-Dimethoxyphenethyl Electron-donating Improved solubility and membrane permeability

Key Findings :

  • The 3-nitrophenylmethyl group in the target compound may confer stronger electrophilic character compared to 4-nitrophenyl (), influencing reactivity in nucleophilic environments .
  • 3,4-Dimethoxyphenethyl chains (as in and ) enhance solubility due to methoxy groups, whereas chloro substituents () increase lipophilicity .
Acetamide Functionalization
Compound Acetamide Substituent Molecular Weight (g/mol) Structural Role Reference
Target Compound N-(3,4-dimethoxyphenethyl) ~525 (estimated) Enhances target specificity
N-Benzyl ~550–600 Modulates receptor affinity
N-(4-Nitrophenyl) 378.775 Introduces steric hindrance

Key Findings :

  • N-(4-Nitrophenyl) acetamide () introduces steric constraints, which may limit binding in confined active sites .

Key Findings :

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